molecular formula C20H20N6O B5917862 N-[4-[[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide

N-[4-[[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide

Cat. No.: B5917862
M. Wt: 360.4 g/mol
InChI Key: HUEUOEGDTZYYDW-UHFFFAOYSA-N
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Description

N-[4-[[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide group linked to a pyrimidine ring through a carbamimidoyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethylpyrimidine-2-amine.

    Carbamimidoyl Bridge Formation: The carbamimidoyl group is introduced through a reaction with a suitable carbodiimide reagent.

    Coupling with Benzamide: The final step involves coupling the pyrimidine derivative with a benzamide derivative under specific conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and precise control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-[[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-[[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

N-[4-[[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound has a more complex structure, potentially leading to a broader range of applications and interactions with molecular targets.

Properties

IUPAC Name

N-[4-[[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-13-12-14(2)23-20(22-13)26-19(21)25-17-10-8-16(9-11-17)24-18(27)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,24,27)(H3,21,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEUOEGDTZYYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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